molecular formula C7H12O2S B1356929 2-(Cyclopentylsulfanyl)acetic acid CAS No. 52363-14-1

2-(Cyclopentylsulfanyl)acetic acid

Cat. No.: B1356929
CAS No.: 52363-14-1
M. Wt: 160.24 g/mol
InChI Key: AQBGEIPMIKWXMG-UHFFFAOYSA-N
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Description

2-(Cyclopentylsulfanyl)acetic acid is an organic compound with the molecular formula C7H12O2S It is characterized by the presence of a cyclopentyl group attached to a sulfanyl group, which is further connected to an acetic acid moiety

Properties

IUPAC Name

2-cyclopentylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c8-7(9)5-10-6-3-1-2-4-6/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBGEIPMIKWXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577533
Record name (Cyclopentylsulfanyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52363-14-1
Record name (Cyclopentylsulfanyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylsulfanyl)acetic acid typically involves the reaction of cyclopentylthiol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom of the chloroacetic acid, displacing the chlorine atom and forming the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the deprotonation of the thiol group and enhance its nucleophilicity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylsulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups replacing the sulfanyl group.

Scientific Research Applications

2-(Cyclopentylsulfanyl)acetic acid has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylsulfanyl)acetic acid depends on its specific application and the target it interacts with. In general, the compound may exert its effects by interacting with specific enzymes, receptors, or other molecular targets. The sulfanyl group can participate in various biochemical reactions, potentially leading to the modulation of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexylsulfanyl)acetic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    2-(Cyclopentylthio)propanoic acid: Similar structure but with a propanoic acid moiety instead of an acetic acid moiety.

    2-(Cyclopentylsulfanyl)ethanol: Similar structure but with an ethanol moiety instead of an acetic acid moiety.

Uniqueness

2-(Cyclopentylsulfanyl)acetic acid is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties to the molecule. This can influence its reactivity and interactions with other molecules, making it distinct from its analogs.

Biological Activity

2-(Cyclopentylsulfanyl)acetic acid (CAS No. 52363-14-1) is a sulfur-containing organic compound that has drawn attention for its potential biological activities. Research indicates that compounds with similar structures often exhibit a range of biological effects, including antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the presence of a cyclopentyl group and a sulfanyl moiety attached to an acetic acid backbone. Its molecular structure can be represented as follows:

C7H12O2S\text{C}_7\text{H}_{12}\text{O}_2\text{S}

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with various enzymes, potentially modulating their activity. This interaction may influence metabolic pathways and cellular signaling processes.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that this compound may inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological ActivityDescription
AntimicrobialExhibits potential inhibitory effects against various microbial strains.
Anti-inflammatoryMay reduce inflammation through modulation of cytokine production.
CytotoxicityInitial studies suggest varying degrees of cytotoxic effects on cancer cells.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

  • Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, indicating its potential as an antibacterial agent.
  • Anti-inflammatory Research : A study investigating the anti-inflammatory properties showed that treatment with this compound reduced the production of nitric oxide in RAW 264.7 macrophages, highlighting its potential therapeutic application in inflammatory diseases.
  • Cytotoxicity Assessment : In cancer cell lines, this compound displayed varying cytotoxic effects, with some derivatives showing enhanced activity compared to the parent compound. This suggests a structure-activity relationship that warrants further investigation.

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